N-cyclopentylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylquinoline-3-carboxamide: is a quinoline derivative that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoline-3-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free conditions. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents such as halogens or nitro groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted quinoline derivatives
Scientific Research Applications
N-cyclopentylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound binds to proteins such as S100A9, which plays a role in inflammatory and immune responses.
Pathways Involved: By binding to S100A9, this compound inhibits the interaction of S100A9 with receptors like TLR4 and RAGE, thereby modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
N-cyclopentylquinoline-3-carboxamide can be compared with other quinoline derivatives:
Similar Compounds: Quinoline-3-carboxamide, Laquinimod, and other quinoline-based molecules.
Uniqueness: Unlike other quinoline derivatives, this compound has a cyclopentyl group that enhances its binding affinity and specificity for certain molecular targets, making it a more potent and selective therapeutic agent
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-cyclopentylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)16-10-12/h1,4-5,8-10,13H,2-3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMKYFQXDANPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.